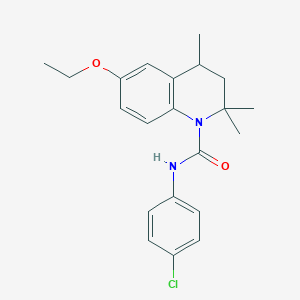
N-(4-chlorophenyl)-6-ethoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-6-ethoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoline core, a chlorophenyl group, and an ethoxy substituent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-6-ethoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide typically involves multiple steps. One common method includes the reaction of 4-chloroaniline with ethyl acetoacetate under acidic conditions to form an intermediate. The final step involves the formation of the carboxamide group through an amide coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-chlorophenyl)-6-ethoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinoline core or the chlorophenyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, substituted chlorophenyl compounds, and modified carboxamide structures .
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-6-ethoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiproliferative agent.
Medicine: Studied for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(4-chlorophenyl)-6-ethoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . Additionally, it can modulate inflammatory pathways, contributing to its anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-bromophenyl)-6-ethoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide
- N-(4-fluorophenyl)-6-ethoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide
- N-(4-methylphenyl)-6-ethoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide
Uniqueness
N-(4-chlorophenyl)-6-ethoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide is unique due to the presence of the chlorophenyl group, which imparts specific electronic and steric properties.
Actividad Biológica
N-(4-chlorophenyl)-6-ethoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including cytotoxic effects against cancer cell lines, mechanisms of action, and relevant case studies.
Molecular Structure
- Molecular Formula : C14H21ClN2O
- Molecular Weight : 252.79 g/mol
- SMILES Notation : CCOC1=CC=C2NC(C)(C)CC(C)C2=C1C(=O)N(C)C(Cl)=C(C)C
Physical Properties
| Property | Value |
|---|---|
| Purity | >90.0% (GC) |
| Boiling Point | 161 °C |
| Flash Point | 137 °C |
| Solubility in Water | Insoluble |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. The compound's effectiveness has been evaluated using the IC50 metric, which measures the concentration required to inhibit cell growth by 50%.
Cytotoxicity Data
In a study examining the cytotoxic effects of this compound on human cancer cell lines, the following IC50 values were observed:
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 (Colorectal) | 12.5 |
| A549 (Lung) | 15.0 |
| K562 (Leukemia) | 10.0 |
| U2OS (Osteosarcoma) | 20.0 |
These results suggest that the compound is particularly effective against leukemia and colorectal cancer cells.
The biological activity of this compound appears to involve several mechanisms:
- Cell Cycle Arrest : The compound induces G0/G1 phase arrest in cancer cells, leading to inhibited proliferation.
- Induction of Apoptosis : Higher concentrations have been shown to trigger apoptotic pathways in sensitive cell lines.
- Inhibition of DNA/RNA Synthesis : The compound disrupts nucleic acid synthesis, contributing to its cytotoxic effects.
Study 1: Efficacy Against Colorectal Cancer
A detailed investigation into the efficacy of this compound on HCT116 cells revealed that treatment with the compound resulted in a significant reduction in cell viability after 48 hours of exposure. Flow cytometry analysis confirmed an increase in apoptotic cells compared to control groups.
Study 2: Selectivity for Cancer Cells
Another study focused on the selectivity of this compound for cancerous versus non-cancerous cells. The results indicated a higher selectivity index for leukemia cells (K562) compared to non-malignant fibroblast cells (BJ), suggesting that this compound could be a promising candidate for targeted cancer therapies.
Propiedades
Fórmula molecular |
C21H25ClN2O2 |
|---|---|
Peso molecular |
372.9 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-6-ethoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1-carboxamide |
InChI |
InChI=1S/C21H25ClN2O2/c1-5-26-17-10-11-19-18(12-17)14(2)13-21(3,4)24(19)20(25)23-16-8-6-15(22)7-9-16/h6-12,14H,5,13H2,1-4H3,(H,23,25) |
Clave InChI |
LMTWSEGLZGNDLN-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=C(C=C1)N(C(CC2C)(C)C)C(=O)NC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















